molecular formula C11H8N4O2 B3011059 4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 940980-93-8

4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3011059
CAS No.: 940980-93-8
M. Wt: 228.211
InChI Key: PYEDAIXBHFQFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid” is a complex organic compound. It contains a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design .


Synthesis Analysis

The synthesis of benzimidazoles often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Scientific Research Applications

Novel Biologically Active Pyrimido[1,2-a]benzimidazoles

The reaction of allenic nitriles with 2-aminobenzimidazoles has led to the formation of 2-aminopyrimido[1,2-a]benzimidazoles, which have been identified to possess slight antibiotic and antiarrhythmic properties (Asobo et al., 2001).

Synthesis of Functionalized Pyrimido[1,2-a]-benzimidazoles

Cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones and β-ketoesters in the presence of nickel complexes has resulted in the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives. These derivatives undergo protonation and acylation, revealing their potential for varied chemical modifications (Dorokhov et al., 1990).

Formation of Azolopyrimidines

The reaction of 3-amino-1,2,4-triazole with N-arylmaleimides leads to the formation of azolopyrimidines. These reactions also form pyrimidobenzimidazoles, providing a pathway for developing structurally diverse heterocycles (Rudenko et al., 2011).

Diastereomer Pyrimido[1,2-a]Benzimidazoles Synthesis

Synthesis involving 2-aminobenzimidazole, aldehydes, and diethyl malonate has led to unexpected products like 2-hydroxyethyl 3-hydroxy-4-aryl-2-oxo-tetrahydropyrimidobenzimidazole-3-carboxylates. These findings open new avenues for creating diverse diastereomers in heterocyclic chemistry (Basyouni et al., 2022).

Biologically Active Pyrimido[1,2-a]benzimidazoles

New pyrimido[1,2-a]benzimidazoles have been synthesized using a Biginelli-like cyclocondensation method. These compounds have demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Pada et al., 2013).

Ureas, Amidines, and Guanidines Synthesis

The reaction of 2-aminopyrimido[1,2-a]benzimidazole derivatives with isocyanates or dimethylacetamide dimethylacetals yielded ureas and amidines. This synthesis expands the chemical versatility of pyrimido[1,2-a]benzimidazole compounds (Gordeev et al., 1991).

Properties

IUPAC Name

4-aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-9-6(10(16)17)5-13-11-14-7-3-1-2-4-8(7)15(9)11/h1-5H,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDAIXBHFQFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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